molecular formula C19H15ClN2O B14416688 N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide CAS No. 82211-21-0

N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide

Cat. No.: B14416688
CAS No.: 82211-21-0
M. Wt: 322.8 g/mol
InChI Key: YRWGNHFBMQYJIZ-UHFFFAOYSA-N
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Description

N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 2-benzyl-4-chloroaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a ligand for biological receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-Benzyl-4-chloro-2-pyridinecarboxamide

Uniqueness

N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and chlorophenyl groups, along with the pyridine carboxamide moiety, allows for versatile chemical reactivity and potential interactions with biological targets.

Properties

CAS No.

82211-21-0

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

N-(2-benzyl-4-chlorophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C19H15ClN2O/c20-17-6-7-18(22-19(23)15-8-10-21-11-9-15)16(13-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23)

InChI Key

YRWGNHFBMQYJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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